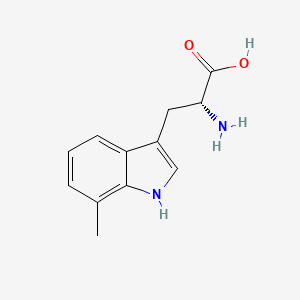

7-Methyl-D-tryptophan

概要

説明

7-Methyl-D-tryptophan is an amino acid derivative, specifically a modified form of tryptophan. It is a key precursor in the biosynthesis of many non-ribosomal peptide antibiotics and plays a significant role in the synthesis of high-efficiency antibacterial agents

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-D-tryptophan typically involves the modification of the indole ring, a common structure in many biologically active compounds. One method includes the Fischer indole synthesis, followed by Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of the epoxide into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are engineered to produce the compound. This method leverages the natural biosynthetic pathways of microorganisms to achieve high yields .

化学反応の分析

Types of Reactions: 7-Methyl-D-tryptophan undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole ring, leading to the formation of different derivatives.

Reduction: This process can be used to alter the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activity .

科学的研究の応用

Plant Biotechnology

One of the significant applications of 7-MT is as a selectable marker in plant transformation systems. A study demonstrated that 7-MT could effectively discriminate between transformed and untransformed tobacco plants when used alongside a feedback-insensitive anthranilate synthase alpha-subunit (ASA2) . This method enhances the efficiency of plant genetic engineering by providing a non-antibiotic selection system.

| Study | Application | Findings |

|---|---|---|

| Plant transformation | 7-MT used as a selective agent improved discrimination between transformed and untransformed plants. |

Cancer Research

In cancer research, 7-MT has been explored for its role in modulating tumor microenvironments. It has been shown to influence the metabolism of tryptophan in tumors, potentially affecting tumor growth and response to therapies. For instance, studies have indicated that compounds like α-methyl-DL-tryptophan can enhance sonodynamic therapy by altering glutamine metabolism in cancer cells .

| Study | Application | Findings |

|---|---|---|

| Tumor therapy | 7-MT enhances sonodynamic therapy through metabolic modulation. |

Immunomodulation

Research suggests that D-tryptophan derivatives, including 7-MT, may have immunomodulatory effects. These compounds can influence cytokine production and immune responses, making them potential candidates for treating allergic diseases and other immune-related conditions .

| Study | Application | Findings |

|---|---|---|

| Immunomodulation | D-Tryptophan derivatives can modulate cytokine production, impacting immune responses. |

Neuropsychiatric Disorders

The role of tryptophan metabolites in neuropsychiatric conditions has garnered interest. Research indicates that alterations in tryptophan metabolism can be linked to disorders such as autism and depression, suggesting that 7-MT could be investigated for its potential therapeutic benefits in these areas .

作用機序

The mechanism of action of 7-Methyl-D-tryptophan involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor of certain metabolic pathways, thereby modulating the activity of enzymes involved in tryptophan metabolism. This modulation can affect various physiological processes, including immune response and neurotransmitter synthesis .

類似化合物との比較

1-Methyl-D-tryptophan: Another modified tryptophan derivative known for its immunomodulatory effects.

7-Dimethylallyltryptophan: A compound with similar structural modifications but different biological activities

Uniqueness: 7-Methyl-D-tryptophan is unique due to its specific methylation at the 7th position of the indole ring, which imparts distinct chemical and biological properties. This modification enhances its role as a precursor in the biosynthesis of non-ribosomal peptide antibiotics, making it a valuable compound in both research and industrial applications .

生物活性

7-Methyl-D-tryptophan (7-MDTrp) is a methylated derivative of the amino acid tryptophan, which has garnered attention for its biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 7-MDTrp, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 7th position of the indole ring. Its chemical formula is , and it is often utilized in peptide synthesis and drug development due to its structural similarity to tryptophan.

Enzymatic Interactions

Research has shown that 7-MDTrp interacts with various enzymes involved in tryptophan metabolism. A study highlighted that different prenyltransferases exhibit distinct preferences for D- and L-tryptophan derivatives, with 7-MDTrp being a poor substrate for certain enzymes like FgaPT2 and 7-DMATS, yielding conversion rates of approximately 5% and 6%, respectively .

Table 1: Conversion Yields of Tryptophan Derivatives

| Compound | Enzyme | Conversion Yield (%) |

|---|---|---|

| L-Tryptophan | FgaPT2 | 34.7 |

| D-Tryptophan | FgaPT2 | 5 |

| This compound | FgaPT2 | 6 |

The significantly lower conversion yields for D-isomers compared to their L-counterparts suggest that chirality plays a critical role in enzyme-substrate interactions.

Neuroscience Applications

7-MDTrp has been implicated in neuroscience research, particularly concerning serotonin receptors. Its structural similarity to tryptophan allows it to serve as a valuable tool for studying serotonergic pathways, potentially aiding in the development of treatments for mood disorders .

Case Studies and Research Findings

- Tryptophan Metabolism : In a study examining chronic stress models, it was found that treatment with related compounds like 1-methyl-D-tryptophan (1-MT) could alleviate behavioral changes associated with stress by modulating the kynurenine pathway . Although this study focused on a different methylated derivative, it underscores the importance of tryptophan metabolism in neurobiology.

- Immunomodulatory Effects : Another investigation into the immunomodulatory properties of tryptophan derivatives indicated that compounds like 1-MT can influence immune responses by affecting indoleamine 2,3-dioxygenase (IDO) activity, which is crucial for regulating immune tolerance . While this study did not directly assess 7-MDTrp, it highlights the potential for methylated tryptophans to impact immune function.

- Cancer Research : The use of methylated tryptophans in cancer therapy has been explored, with findings suggesting that they may enhance anti-tumor responses when combined with immunotherapeutic strategies. For instance, studies show that IDO inhibitors like 1-MT can reduce tumor growth and improve survival rates in preclinical models .

特性

IUPAC Name |

(2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314994 | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-80-4 | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。